molecular formula C10H21ClN2O2 B2498124 tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride CAS No. 2089245-28-1

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride

Cat. No. B2498124
CAS RN: 2089245-28-1
M. Wt: 236.74
InChI Key: VUVVWKLDUAUSEO-KMMPGQJCSA-N
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Description

“tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride” is a chemical compound with the CAS Number: 2089245-28-1 . It has a molecular weight of 236.74 . The IUPAC name for this compound is tert-butyl ((1r,3r)-3-(aminomethyl)cyclobutyl)carbamate hydrochloride . It is typically stored at 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for “tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride” is 1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H/t7-,8-; . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

“tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride” appears as a powder . It has a molecular weight of 236.74 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Enantioselective Synthesis and Intermediates

  • The compound is a vital intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with its crystal structure confirming the relative substitution of the cyclopentane ring, akin to that in β-2-deoxyribosylamine (Ober et al., 2004).

Chemical Synthesis and Reactions

  • The compound is implicated in chemical reactions like the Diels‐Alder reaction, showcasing its utility in complex organic syntheses (Padwa et al., 2003).
  • It is also noted for its role in the preparation of 1,3-disubstituted ureas and phenyl N-substituted carbamates, presenting a functional breadth in chemical applications (Chalina et al., 1998).

Synthesis of Spirocyclopropanated Analogues

  • The compound serves as a precursor in the synthesis of spirocyclopropanated analogues of certain insecticides, underlining its potential in agricultural chemistry (Brackmann et al., 2005).

Stereoselective Synthesis

  • It's instrumental in the stereoselective synthesis of stereoisomers of complex molecules, demonstrating its importance in creating substances with precise molecular orientations (Wang et al., 2017).

Photocatalyzed Reactions

  • The compound plays a role in photocatalyzed amination reactions, showcasing its utility in light-driven chemical synthesis (Wang et al., 2022).

Safety And Hazards

The safety information available indicates that “tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVVWKLDUAUSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride

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